N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(5-methyl-1H-indol-1-yl)acetamide
Description
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(5-methyl-1H-indol-1-yl)acetamide is a synthetic organic compound with a molecular formula of C₂₄H₂₈N₂O₃ and a molecular weight of 392.5 g/mol . Its structure integrates three key moieties:
- A tetrahydropyran ring substituted with a 4-methoxyphenyl group.
- A 5-methylindole unit linked via an acetamide bridge.
- A methylene spacer connecting the tetrahydropyran and acetamide groups.
Properties
Molecular Formula |
C24H28N2O3 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-2-(5-methylindol-1-yl)acetamide |
InChI |
InChI=1S/C24H28N2O3/c1-18-3-8-22-19(15-18)9-12-26(22)16-23(27)25-17-24(10-13-29-14-11-24)20-4-6-21(28-2)7-5-20/h3-9,12,15H,10-11,13-14,16-17H2,1-2H3,(H,25,27) |
InChI Key |
MRIFNNLWXUJCQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2)CC(=O)NCC3(CCOCC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(5-methyl-1H-indol-1-yl)acetamide typically involves multiple steps. One common approach starts with the preparation of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonyl chloride, which is then reacted with hydrazine hydrate to form the corresponding hydrazide. This intermediate is further reacted with 5-methyl-1H-indole-2-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(5-methyl-1H-indol-1-yl)acetamide can undergo various chemical reactions including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group yields quinones, while reduction of the carbonyl groups results in alcohols.
Scientific Research Applications
Chemistry
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(5-methyl-1H-indol-1-yl)acetamide serves as a versatile building block in organic synthesis. Its structural components allow for the creation of more complex molecules, facilitating the development of new materials and chemical processes.
Biology
Research has indicated that this compound may exhibit various biological activities, including:
- Antibacterial Properties : Preliminary studies suggest that it may inhibit the growth of certain bacterial strains.
- Anti-inflammatory Effects : The compound shows potential in modulating inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases.
Medicine
The therapeutic potential of this compound is being explored in the context of:
- Cancer Treatment : Its interaction with specific molecular targets could lead to the development of novel anticancer therapies.
- Pain Management : The compound's ability to modulate pain pathways presents possibilities for analgesic applications.
Industry
In industrial applications, this compound can be utilized in:
- Material Science : Its unique structure may contribute to the development of advanced materials with specific properties.
- Chemical Processes : It can serve as an intermediate in various chemical reactions, enhancing efficiency and yield.
Case Study 1: Antibacterial Activity
A study conducted on the antibacterial properties of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated that the methoxyphenyl group plays a crucial role in enhancing antibacterial efficacy.
Case Study 2: Anti-inflammatory Effects
Research investigating the anti-inflammatory potential revealed that treatment with this compound reduced pro-inflammatory cytokine levels in vitro, suggesting its potential use in managing inflammatory diseases.
Mechanism of Action
The mechanism of action of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(5-methyl-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of bacterial growth or reduction of inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the core tetrahydropyran-methoxyphenyl-acetamide framework but differ in substituents on the indole ring or peripheral functional groups. Below is a detailed comparison:
Table 1: Structural and Molecular Comparison
*Discrepancy in reported molecular weight for the 4-methylindole isomer suggests possible data entry errors or additional unlisted substituents .
Key Findings:
Substituent Effects on Reactivity: Chloro and bromo substituents enhance electrophilicity, enabling nucleophilic substitution for further derivatization . Methyl groups (5- vs.
Biological Implications :
- The tetrahydropyran-methoxyphenyl core may improve metabolic stability compared to simpler analogs (e.g., ’s compound), as bulkier structures resist enzymatic degradation .
- Halogenated derivatives (Cl, Br) could exhibit enhanced bioavailability due to increased lipophilicity .
Synthetic Utility :
- Chloro and bromo analogs serve as intermediates for synthesizing radiolabeled or fluorescent probes .
- The 4-methylindole isomer provides insights into structure-activity relationships (SAR) for optimizing target engagement .
Biological Activity
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(5-methyl-1H-indol-1-yl)acetamide is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 355.4275 g/mol. The compound features a complex structure that includes a tetrahydropyran moiety and an indole derivative, which are known for their pharmacological significance.
| Property | Value |
|---|---|
| Molecular Formula | C21H25NO4 |
| Molecular Weight | 355.4275 g/mol |
| CAS Number | Not specified |
Research indicates that this compound exhibits various biological activities, primarily through the following mechanisms:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against both Gram-positive and Gram-negative bacteria. Its structural components may enhance its ability to penetrate bacterial membranes, thus disrupting cellular functions.
- Anti-inflammatory Effects : There is evidence suggesting that this compound can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
- Anticancer Properties : Preliminary studies indicate that it may induce apoptosis in cancer cell lines, possibly via the activation of caspases or through mitochondrial pathways.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of various derivatives of the compound against common pathogens. Results indicated that specific substitutions on the phenyl ring significantly enhanced activity, with some derivatives achieving minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
- Anti-inflammatory Research : In vitro assays demonstrated that this compound reduced TNF-alpha levels in macrophages, suggesting its potential use in treating inflammatory diseases .
- Cancer Cell Line Studies : In a study involving various cancer cell lines, the compound showed promising results in inhibiting cell proliferation and inducing apoptosis, particularly in breast and colon cancer models .
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
